N-Ethylcyclopropanamine Hydrochloride

Beschreibung

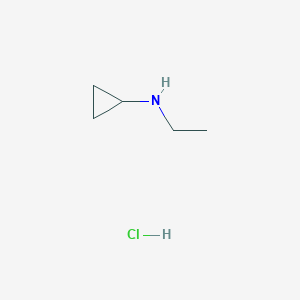

N-Ethylcyclopropanamine Hydrochloride (CAS 672302-35-1) is a cyclopropane-containing amine salt with the molecular formula C₅H₁₁N·HCl and a molecular weight of 121.61 g/mol . Structurally, it consists of a cyclopropane ring substituted with an ethylamine group, which is protonated and paired with a chloride counterion. This compound is commercially available in high purity (≥95%) and is utilized in pharmaceutical research, organic synthesis, and materials science due to the unique reactivity of the strained cyclopropane ring . Its applications span drug development, where cyclopropane motifs enhance metabolic stability and target binding affinity, and industrial chemistry, where it serves as a precursor for functionalized amines .

Eigenschaften

IUPAC Name |

N-ethylcyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-2-6-5-3-4-5;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOBNCBJZWOLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656396 | |

| Record name | N-Ethylcyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672302-35-1 | |

| Record name | N-Ethylcyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethylcyclopropanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Ethylcyclopropanamine Hydrochloride can be synthesized through the reaction of cyclopropylamine with ethylamine in the presence of hydrochloric acid. The reaction typically takes place in a solvent such as ethanol or n-butanol. The process involves the following steps:

- Reacting cyclopropylamine with excess ethylamine in ethanol or n-butanol.

- Adding hydrochloric acid to the reaction mixture to form the hydrochloride salt.

- Isolating the product by filtration and recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: N-Ethylcyclopropanamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The ethylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of amides or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or other derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N-Ethylcyclopropanamine Hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Oxidation : Can be oxidized to form amides or nitriles.

- Reduction : Capable of being reduced to yield primary amines.

- Substitution Reactions : The ethylamine group can be substituted with other functional groups under suitable conditions.

Biological Studies

Research has indicated potential biological activities associated with this compound. It is being studied for its interactions with biomolecules and possible therapeutic applications. Some notable areas of interest include:

- Neuropharmacology : Investigated for its effects on neurotransmitter systems.

- Antitumor Activity : Preliminary studies suggest it may have potential as an anticancer agent.

Pharmaceutical Development

The compound is being explored as a precursor in drug development processes. Its ability to interact with various biological targets makes it a candidate for further investigation in medicinal chemistry.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and intermediates for pharmaceuticals, enhancing the efficiency of chemical manufacturing processes.

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal examined the interaction of this compound with serotonin receptors, suggesting potential anxiolytic properties. The findings indicated that this compound could modulate serotonin activity, providing insights into its possible use in treating anxiety disorders.

Case Study 2: Antitumor Activity

Research conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects, leading to cell death in a dose-dependent manner. This study opens avenues for further exploration into its use as a chemotherapeutic agent.

Wirkmechanismus

The mechanism of action of N-Ethylcyclopropanamine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Cyclopropanamine Derivatives

Physicochemical and Reactivity Differences

Ring Strain and Reactivity :

- The cyclopropane ring in N-Ethylcyclopropanamine HCl introduces significant ring strain (~27 kcal/mol), making it more reactive in ring-opening reactions compared to the cyclopentane analog (lower strain, ~6 kcal/mol) . This property is exploited in drug design to create bioactive molecules with rigid conformations .

- N-(2-Chloroethyl)cyclopropanamine HCl () combines cyclopropane strain with a reactive chloroethyl group, enabling nucleophilic substitution reactions for further functionalization .

Substituent Effects :

- Halogenated Derivatives : The bromobenzyl group in N-(4-Bromobenzyl)cyclopropanamine HCl increases molecular weight (293.61 g/mol) and lipophilicity (LogP ~2.8), enhancing membrane permeability in drug candidates . In contrast, the difluoroethyl group in improves metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

- Ethyl vs. Chloroethyl : The ethyl group in the target compound contributes to moderate polarity (LogP ~0.5), while the chloroethyl analog () exhibits higher hydrophobicity (LogP ~1.2) and reactivity toward nucleophiles .

Thermal Stability :

- Cyclopropane derivatives generally exhibit lower thermal stability than larger rings. For example, N-Ethylcyclopentanamine HCl (cyclopentane) decomposes at ~200°C, whereas cyclopropane analogs may degrade at lower temperatures (~150°C) due to ring strain .

Biologische Aktivität

N-Ethylcyclopropanamine hydrochloride (CAS No. 672302-35-1) is a compound that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : 121.61 g/mol

- Structure : The compound features a cyclopropane ring with an ethyl amine substituent, which may influence its biological interactions.

This compound has been studied primarily for its role in modulating various biological pathways, particularly those involving neurotransmitter systems. Its structure suggests potential interactions with receptors and enzymes that are critical in neurological processes.

Biological Activity

-

Neurotransmitter Modulation :

- Preliminary studies indicate that N-Ethylcyclopropanamine may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation could have implications for mood disorders and neurodegenerative diseases.

-

Inflammatory Response :

- Research has shown that compounds similar to N-Ethylcyclopropanamine can inhibit the activity of certain receptors involved in inflammatory responses. For instance, antagonism of the CRTH2 receptor (a prostaglandin D2 receptor) has been linked to reduced inflammation, suggesting a potential therapeutic application in inflammatory diseases .

- Autophagy Inhibition :

Table 1: Summary of Biological Activities

Safety and Toxicology

While this compound shows promise in various biological activities, safety assessments are crucial. The compound has been classified with several hazard statements, indicating potential risks such as:

- Causes serious eye damage (H318)

- May cause genetic defects (H340)

- Toxic if inhaled (H331)

These safety concerns necessitate careful handling and further toxicological studies to establish safe usage protocols in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Ethylcyclopropanamine Hydrochloride, and how can reaction efficiency be monitored?

- Synthesis Steps :

Cyclopropane Ring Formation : Use cyclopropanation agents (e.g., Simmons-Smith reagent) on a pre-functionalized amine precursor to introduce the cyclopropane moiety .

Ethylation : React the cyclopropylamine intermediate with ethylating agents (e.g., ethyl iodide) under basic conditions to form N-ethylcyclopropanamine .

Hydrochloride Salt Formation : Treat the free amine with HCl in anhydrous ether or ethanol to precipitate the hydrochloride salt .

- Efficiency Monitoring : Track reaction progress via thin-layer chromatography (TLC) or in situ FT-IR spectroscopy to detect amine intermediates. Confirm final product purity using melting point analysis and NMR .

Q. Which analytical techniques are critical for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : H and C NMR to confirm cyclopropane ring integrity (e.g., characteristic shifts at δ 0.5–1.5 ppm for cyclopropane protons) and ethyl group attachment .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., CHN·Cl = 121.06 + 35.45 g/mol) .

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Q. How should this compound be stored to ensure stability?

- Storage Conditions :

- Store at -20°C in airtight, light-resistant containers under inert gas (N or Ar) to prevent hygroscopic degradation .

- Use desiccants (e.g., silica gel) to minimize moisture absorption, which can hydrolyze the cyclopropane ring .

Q. What are the key applications of this compound in medicinal chemistry?

- Research Applications :

- As a rigid scaffold in drug design to restrict conformational flexibility of bioactive molecules (e.g., GPCR ligands) .

- Precursor for synthesizing chiral catalysts or ion-channel modulators due to its strained cyclopropane geometry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity of this compound?

- Optimization Strategies :

- Temperature Control : Maintain ≤0°C during ethylation to minimize side reactions (e.g., over-alkylation) .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for cyclopropanation and dichloromethane for hydrochloride precipitation .

- Catalytic Additives : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

Q. How can discrepancies in purity assessments (e.g., HPLC vs. NMR) be resolved?

- Data Contradiction Analysis :

HPLC Method : Use a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (gradient: 5–95% ACN over 20 min). Detect impurities at 210 nm .

Quantitative NMR (qNMR) : Compare integration of amine protons (δ 2.5–3.5 ppm) against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

- Resolution : Cross-validate results with elemental analysis and LC-MS to identify co-eluting impurities or residual solvents .

Q. What advanced techniques are recommended for studying degradation products of this compound under stress conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline hydrolysis (0.1M HCl/NaOH).

- Hyphenated Techniques :

- LC-MS/MS : Identify degradation products (e.g., ring-opened aldehydes or ethylamine derivatives) using fragmentation patterns .

- GC-MS : Analyze volatile byproducts (e.g., cyclopropane derivatives) .

Q. How can computational methods aid in predicting the reactivity of this compound?

- In Silico Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.